molecular formula C11H15N3O2 B1371130 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol CAS No. 1154258-74-8

3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol

Cat. No. B1371130
CAS RN: 1154258-74-8
M. Wt: 221.26 g/mol
InChI Key: OIARAWQJOWPHCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol is a chemical compound used in scientific research. It has diverse applications due to its unique properties. It is a reactant for the synthesis of various inhibitors such as Cdk5/p25 kinase inhibitors, antimalarials, selective cyclin-dependent kinase 4/6 inhibitors, IKKβ inhibitors, orally bioavailable P2Y12 antagonists for inhibition of platelet aggregation, and human and murine soluble epoxide hydrolase inhibitors .


Molecular Structure Analysis

The molecular formula of 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol is C11H15N3O2 . The exact molecular structure would require more specific information or computational chemistry analysis.


Chemical Reactions Analysis

As a reactant, 3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol is used in the synthesis of various inhibitors . More specific reactions would depend on the other reactants and conditions.

Scientific Research Applications

Antimicrobial Activity

Piperidine derivatives have been shown to possess antimicrobial properties. For example, certain pyrazolo[3,4-b]pyridine compounds have demonstrated moderate antimicrobial activity against strains like S. aureus, S. epidermidis, E. coli, and A. fumigatus .

Anticancer Activity

Some piperidine derivatives are being studied for their anticancer properties. For instance, certain pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have shown cytotoxic activities against cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .

ALK and ROS1 Dual Inhibition

Piperidine derivatives have been designed to inhibit clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are important targets in cancer therapy .

properties

IUPAC Name

3-(4-aminopiperidine-1-carbonyl)-1H-pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O2/c12-8-3-6-14(7-4-8)11(16)9-2-1-5-13-10(9)15/h1-2,5,8H,3-4,6-7,12H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIARAWQJOWPHCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C(=O)C2=CC=CNC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol
Reactant of Route 2
Reactant of Route 2
3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol
Reactant of Route 3
3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol
Reactant of Route 4
3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol
Reactant of Route 5
3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol
Reactant of Route 6
3-(4-Aminopiperidine-1-carbonyl)pyridin-2-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.